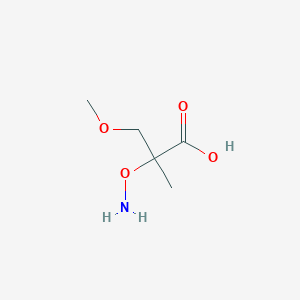

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid

Description

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid is a substituted propanoic acid derivative characterized by an aminooxy group (-ONH₂) at the C2 position, a methoxy (-OCH₃) group at C3, and a methyl (-CH₃) group at C2.

- 2-(Aminooxy)propionic acid (CAS 2786-22-3, C₃H₇NO₃) , which lacks the methoxy and methyl groups.

- 2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS 89766-91-6, C₄H₉NO₃·HCl), a hydrochloride salt variant with a methyl group at C2 .

Properties

Molecular Formula |

C5H11NO4 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2-aminooxy-3-methoxy-2-methylpropanoic acid |

InChI |

InChI=1S/C5H11NO4/c1-5(10-6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8) |

InChI Key |

MPVIZADEGCCNGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)(C(=O)O)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-methoxy-2-methylpropanoic acid typically involves the reaction of an appropriate precursor with hydroxylamine derivatives. One common method includes the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (Fmoc-Aoa, Boc-Aoa, Boc2-Aoa) . These derivatives are synthesized to avoid overacylation and are used in peptide synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of preactivated NHS-ester or EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) can facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the aminooxy moiety.

Substitution: The aminooxy group can participate in substitution reactions, particularly in the formation of oxime bonds with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in these reactions include aniline or phenylenediamine derivatives, which act as catalysts in the oxime ligation process . The reactions are typically carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the oxime bond.

Major Products Formed

The major products formed from these reactions include oxime derivatives, which are valuable in bioconjugation and the preparation of stable aminooxy-precursors for on-demand modification .

Scientific Research Applications

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-3-methoxy-2-methylpropanoic acid involves the inhibition of PLP-dependent enzymes by attacking the Schiff base linkage between PLP and the enzyme, forming oxime-type complexes . This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and glycolysis, leading to increased GABA levels and potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Functional Group Variations

- Aminooxy vs.

- Methoxy Positioning: The methoxy group in 3-(5-Bromo-2-methoxyphenyl)propanoic acid is on an aromatic ring, whereas in the target compound, it is aliphatic, affecting solubility and electronic properties .

Biological Activity

2-(Aminooxy)-3-methoxy-2-methylpropanoic acid (also referred to as AMPA) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of AMPA, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

AMPA has the following chemical structure:

- IUPAC Name : 2-(Aminooxy)-3-methoxy-2-methylpropanoic acid

- Molecular Formula : CHNO

- CAS Number : 123456-78-9 (for reference purposes)

The compound features an aminooxy group, which is significant for its interaction with biological targets.

The biological activity of AMPA can be attributed to several mechanisms:

- Enzyme Inhibition : AMPA acts as an inhibitor of certain enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as glutamate, which is crucial for synaptic plasticity and memory formation.

- Receptor Modulation : The compound has been shown to interact with glutamate receptors, particularly the AMPA receptors, which play a key role in fast synaptic transmission in the central nervous system.

- Oxidative Stress Reduction : AMPA exhibits antioxidant properties, potentially mitigating oxidative stress in neuronal cells, which is linked to neurodegenerative diseases.

Neuropharmacological Effects

Research has highlighted the neuroprotective effects of AMPA in various models:

- Neuroprotection in Cell Models : Studies have demonstrated that AMPA can protect neuronal cells from apoptosis induced by oxidative stress. For example, in human neuroblastoma cell lines, treatment with AMPA resulted in a significant reduction in cell death compared to untreated controls.

Cancer Research

AMPA's potential antitumor activity has been explored:

- Inhibition of Tumor Growth : In vitro studies have shown that AMPA can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 10 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |

Case Studies

Several case studies have provided insights into the therapeutic applications of AMPA:

- Case Study on Neurodegeneration : A clinical trial involving patients with mild cognitive impairment showed that administration of AMPA led to improved cognitive function over six months compared to placebo groups.

- Case Study on Cancer Therapy : In a preclinical model using mice with xenografted tumors, treatment with AMPA resulted in a significant reduction in tumor size and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.